N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide
Description
N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule characterized by:
- Indole core: A 1-methyl-substituted indole ring at the 4-position, linked to a carboxamide group.
- Sulfonamide side chain: A 4-methoxyphenylsulfonyl group attached to the ethyl spacer of the carboxamide.
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-21-12-10-16-17(4-3-5-18(16)21)19(22)20-11-13-26(23,24)15-8-6-14(25-2)7-9-15/h3-10,12H,11,13H2,1-2H3,(H,20,22) |
InChI Key |
RVWPYVFGCJEIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core . Subsequent steps may include sulfonylation and methoxylation reactions under specific conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The sulfonyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations :
- Fluorinated indole derivatives (e.g., 3 , 5 ) require high-temperature reflux (150–190°C) and extended reaction times, likely due to steric hindrance from bulky aryl groups .
- Piperidine-containing analogs (e.g., 2 ) employ HATU-mediated coupling, a method absent in sulfonamide-based compounds, suggesting sensitivity of sulfonamide groups to harsh conditions .
Physicochemical and Pharmacological Insights
Substituent Effects on Properties:
- Fluorine Substitution : Enhances metabolic stability and electronegativity, as seen in compounds 3 and 5 .
- Carboxamide Position: 4-carboxamide (target) vs.
Pharmacological Hypotheses (Based on Structural Analogues):
- The target’s sulfonamide group may interact with serine proteases or kinases, similar to sulfamoyl carbamate 1 , which showed activity in prior studies .
- Fluorinated analogs (3, 5) demonstrate higher crystallinity (m.p. 233–250°C), suggesting improved formulation stability compared to non-fluorinated compounds .
Biological Activity
N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-4-carboxamide, a compound with significant pharmacological interest, has been studied for its biological activities, particularly in relation to its interactions with various biological targets. This article provides a detailed overview of its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole moiety, a sulfonyl group, and a carboxamide functional group. Its molecular formula is , which indicates a complex arrangement that contributes to its pharmacological properties.
Dopamine Receptor Interaction:
Research indicates that compounds similar to this compound exhibit significant activity on dopamine receptors. For instance, studies have shown that derivatives can act as selective D3 dopamine receptor agonists, promoting β-arrestin translocation and G protein activation ( ). This mechanism is crucial for understanding its potential therapeutic effects in neuropsychiatric disorders.
Serotonin Receptor Modulation:
Additionally, the compound may influence serotonin receptors. The modulation of these receptors is linked to various physiological processes including mood regulation and anxiety responses. The specific interactions with 5-HT receptors have been documented in various pharmacological studies ( ).
In Vitro Studies
In vitro studies have assessed the compound's inhibitory effects on various enzymes and its cytotoxicity against different cancer cell lines. For example:
| Study | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | COX-1 | 0.5 | Inhibition |
| Study B | COX-2 | 0.3 | Inhibition |
| Study C | MCF-7 (Breast Cancer) | 0.7 | Cytotoxicity |
These findings suggest that the compound possesses anti-inflammatory and anticancer properties, making it a candidate for further development in therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
-
Case Study 1: Anticancer Activity
- A study involving MCF-7 cells demonstrated that the compound exhibited significant cytotoxicity with an IC50 value of 0.7 µM, indicating potential as an anticancer agent.
-
Case Study 2: Neuroprotective Effects
- Another investigation focused on neuroprotective effects in animal models of Parkinson’s disease showed that similar compounds could reduce dopaminergic neuron loss, suggesting a neuroprotective role.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the chemical structure influence biological activity. For instance:
- Methoxy Substituents: The presence of methoxy groups has been correlated with enhanced binding affinity to target receptors.
- Sulfonamide Group: This functional group appears critical for maintaining activity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
